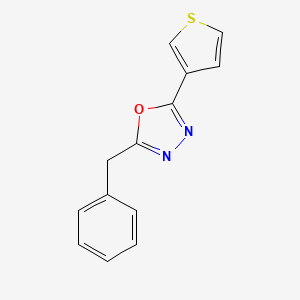

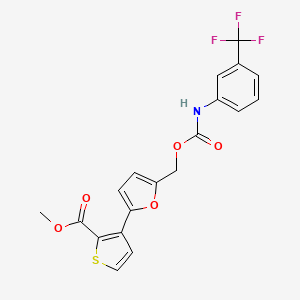

2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

There is a method for the synthesis of complex fused tricyclic scaffolds through a visible-light-promoted cascade on heteroaryl-substituted enallene derivatives . The reaction occurs with good efficiency and complete diastereocontrol under mild and practical conditions .Chemical Reactions Analysis

The chemical reactions involve a sequential [2+2] allene–alkene photocycloaddition, which is followed by a selective retro- [2+2] step that paves the way for the dearomatization of the heteroaryl partner .Applications De Recherche Scientifique

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been evaluated for their corrosion inhibition properties. These compounds, including various 1,3,4-oxadiazole derivatives, have been found effective in preventing corrosion on metal surfaces, particularly mild steel, in acidic environments. Their application is critical in extending the life and maintaining the integrity of metal structures and components in industrial settings (P. Ammal, M. Prajila, A. Joseph, 2018).

Optoelectronic and Photophysical Properties

Research has shown that thiophene substituted 1,3,4-oxadiazole derivatives exhibit significant optoelectronic and photophysical properties. These compounds have been investigated for their potential applications in photonic, sensor, and optoelectronic devices due to their favorable ground and excited state dipole moments, HOMO-LUMO energy gap, and chemical hardness (L. Naik, C. Maridevarmath, I. Khazi, G. H. Malimath, 2019). Such characteristics suggest their utility in developing advanced materials for electronic and light-emitting devices.

Photovoltaic Applications

1,3,4-Oxadiazole derivatives substituted with thiophene have been integrated into low-bandgap polymers for photovoltaic applications. These materials exhibit deep-lying highest occupied molecular orbital (HOMO) energy levels and low-bandgap, contributing to improved power conversion efficiency in solar cells. The exploration of these compounds demonstrates their potential in enhancing the performance of organic solar cells, providing a pathway to more efficient and sustainable energy sources (Dangqiang Zhu et al., 2015).

Sensing Applications

Thiophene substituted 1,3,4-oxadiazole derivatives have also been investigated for their sensing applications. Studies focusing on fluorescence quenching by aniline reveal that these compounds can serve as effective sensors for detecting aniline and potentially other substances. Their significant quenching constants and the efficiency of energy transfer suggest their applicability in developing sensitive and selective sensors for environmental monitoring and chemical analysis (L. Naik, I. Khazi, G. H. Malimath, 2018).

Orientations Futures

The future directions for “2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole” could involve the development of synthetic methods selectively transforming aryl and alkenyl C (sp 2) nuclei into corresponding C (sp 3) ones . This strategy could possibly increase the success rate of potential drug candidates , and it is at the core of several recent research projects .

Propriétés

IUPAC Name |

2-benzyl-5-thiophen-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-2-4-10(5-3-1)8-12-14-15-13(16-12)11-6-7-17-9-11/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAYBAKDQHRGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)

![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2972407.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)

![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)

![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)

![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2972422.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)